4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15750048
InChI: InChI=1S/C11H22N2O3S/c14-17(15,13-6-8-16-9-7-13)10-4-11-3-1-2-5-12-11/h11-12H,1-10H2
SMILES:
Molecular Formula: C11H22N2O3S
Molecular Weight: 262.37 g/mol

4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine

CAS No.:

Cat. No.: VC15750048

Molecular Formula: C11H22N2O3S

Molecular Weight: 262.37 g/mol

* For research use only. Not for human or veterinary use.

4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine -

Specification

Molecular Formula C11H22N2O3S
Molecular Weight 262.37 g/mol
IUPAC Name 4-(2-piperidin-2-ylethylsulfonyl)morpholine
Standard InChI InChI=1S/C11H22N2O3S/c14-17(15,13-6-8-16-9-7-13)10-4-11-3-1-2-5-12-11/h11-12H,1-10H2
Standard InChI Key HWJUXMQHRHYBAV-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)CCS(=O)(=O)N2CCOCC2

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected to a piperidine ring (a six-membered amine heterocycle) through a sulfonylethyl spacer. The sulfonyl group (-SO2_2-) introduces polarity and potential hydrogen-bonding capacity, while the ethyl chain provides conformational flexibility .

Key Structural Features:

  • Morpholine Core: The oxygen atom at position 1 and nitrogen at position 4 create a polar, water-soluble scaffold .

  • Piperidine Substituent: The 2-piperidinyl group introduces a secondary amine, influencing basicity and interaction with biological targets .

  • Sulfonyl Linker: Enhances metabolic stability and modulates electronic properties .

Physicochemical Properties

While experimental data for the exact compound are scarce, analogs such as 4-[(4-Piperidinylmethyl)sulfonyl]-morpholine (PubChem CID 53415009) offer relevant benchmarks :

PropertyValue (Analog)Predicted for Target Compound
Molecular FormulaC10_{10}H20_{20}N2_2O3_3SC11_{11}H22_{22}N2_2O3_3S
Molecular Weight248.34 g/mol~262.37 g/mol
Boiling PointNot reportedEstimated 256–300°C
LogP (Partition Coefficient)1.03 (analog) ~1.2–1.5 (predicted)

The sulfonyl group likely increases hydrophilicity compared to non-sulfonated analogs, potentially improving aqueous solubility .

Synthetic Methodologies

Retrosynthetic Analysis

The target compound can be dissected into three key building blocks:

  • Morpholine backbone

  • 2-(2-Piperidinyl)ethylsulfonyl group

  • Coupling strategy

A plausible route involves:

  • Step 1: Synthesis of 2-(2-piperidinyl)ethanethiol.

  • Step 2: Oxidation of the thiol to the sulfonyl group.

  • Step 3: Nucleophilic substitution with morpholine.

Catalytic Asymmetric Approaches

Recent advances in urea-catalyzed Knoevenagel-epoxidation cascades (e.g., eQNU catalysts) could be adapted to install stereocenters in related morpholin-2-ones. For instance, J. Org. Chem. (2023) demonstrated a one-pot synthesis of 3-aryl morpholin-2-ones via asymmetric epoxidation and domino ring-opening cyclization (DROC) . While this method targets morpholin-2-ones, modifying the nucleophile (e.g., using 2-(2-piperidinyl)ethylamine) might yield the target sulfonamide.

Critical Reaction Parameters:

  • Catalyst: Quinine-derived urea (eQNU) for enantioselective epoxidation .

  • Temperature: −20°C to 25°C, optimizing yield and ee .

  • Solvent: Anhydrous toluene or dichloromethane .

Pharmacological and Industrial Applications

Drug Discovery Context

Morpholine and piperidine derivatives are ubiquitous in pharmaceuticals due to their bioavailability and target engagement. For example:

  • Aprepitant (EMEND®): A neurokinin-1 antagonist containing a morpholin-2-one core .

  • Ciprofloxacin: A fluoroquinolone antibiotic with a piperazinyl group.

The sulfonyl group in 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine may confer affinity for proteases or G-protein-coupled receptors, akin to Merck’s NK-1 antagonists .

Patent Landscape

Patent US2008/045705A1 describes 4-(4-Piperidinyl)morpholine dihydrochloride as a precursor to kinase inhibitors . The ethylsulfonyl variant could similarly serve as an intermediate in kinase or protease inhibitor syntheses.

Hazard StatementPrecautionary Measure
H315-H319Avoid skin/eye contact; use gloves
H335Ensure adequate ventilation

Future Directions and Research Gaps

Unresolved Challenges

  • Stereocontrol: Asymmetric synthesis of the ethylsulfonyl bridge remains unexplored.

  • Biological Screening: No published data exist on the target compound’s activity.

Opportunities

  • Hybrid Inhibitors: Combining morpholine’s solubility with piperidine’s basicity could yield CNS-penetrant therapeutics.

  • Catalytic Methods: Adapting eQNU-mediated cascades for sulfonamide formation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator